molecular formula C28H54O2 B009435 Dodecyl Hexadec-9-enoate CAS No. 108321-49-9

Dodecyl Hexadec-9-enoate

Cat. No. B009435
M. Wt: 422.7 g/mol
InChI Key: CDXFYPWJGOODOG-UHFFFAOYSA-N
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Description

Dodecyl Hexadec-9-enoate is a compound likely to share properties and reactivity with long-chain fatty acids and their derivatives. These compounds are crucial in various fields, including organic synthesis, materials science, and as components in biological systems.

Synthesis Analysis

The synthesis of long-chain enyl acetates, similar to Dodecyl Hexadec-9-enoate, can involve reactions of Grignard reagents with alkynes or alkenes, leading to compounds with specific configurations. For instance, the synthesis of dodec-8E-enyl and dodec-8Z-enyl acetates uses the reaction of Grignard reagents with 1-bromohept-3-yne, followed by stereospecific reductions (Odinokov et al., 1985).

Molecular Structure Analysis

Structural insights into compounds with dodecyl groups reveal that interactions such as hydrogen bonding and van der Waals forces play significant roles in their crystalline packing and molecular interactions. For example, 9-Aminoacridinium dodecyl sulfate shows specific hydrogen bonding patterns in its crystal structure (Sikorski & Trzybiński, 2014).

Chemical Reactions and Properties

Chemical transformations of related compounds, such as the thermal isomerizations of tricyclo dodecenes, demonstrate the reactivity and potential for generating diverse structures from similar precursors. These reactions often involve diradical intermediates and can lead to various stereochemical outcomes (Leber et al., 2007).

Physical Properties Analysis

The study of dodecyl-containing compounds shows that they can significantly impact the physical properties of materials, such as surface tension and aggregation behavior in solutions. For example, the synthesis and aggregation behavior of Gemini surfactants reveal their potential to form micellar structures with unique interfacial properties (Brycki et al., 2016).

Chemical Properties Analysis

The chemical properties of dodecyl- and hexadecyl-based compounds are influenced by their hydrophobic chains and functional groups. For instance, the interaction between a cationic dye and an anionic surfactant in crystals of 9-aminoacridinium dodecyl sulfate provides insight into the chemical behavior of similar compounds in mixed systems (Sikorski & Trzybiński, 2014).

Scientific Research Applications

  • Organocatalysis : It is used as an organocatalyst for asymmetric carbon-carbon bond-forming reactions (Carter, Lingampally, & Yang, 2014).

  • Formation of Multilamellar Vesicles : It promotes the formation of multilamellar vesicles in dioctadecyldimethylammonium bromide/oleosiloxane mixtures, suggesting a role in the study of lipid structures (Kępczyński et al., 2010).

  • Optoelectronic Properties : In the synthesis of hexa-peri-hexabenzocoronenes, Dodecyl Hexadec-9-enoate is used to modify electronic and optoelectronic properties (Wu et al., 2004).

  • Insect Antennae Response : It elicits electroantennogram responses from queens of the bumblebee species B. lucorum, indicating its potential use in studies of insect communication (Žáček et al., 2009).

  • Antifungal Activity : When loaded into nanostructured lipid systems, it improves antifungal activity, inhibits fungal adhesion in lung cells, and increases the selectivity index for treating P. brasiliensis and P. lutzii (Medina-Alarcón et al., 2017).

  • Daily Chemical Applications : Dodecyl polyglucoside, related to Dodecyl Hexadec-9-enoate, is used in daily chemical, biological chemical, and agricultural formula applications (Yao-yao, 2012).

  • Antidiabetic Activity : 3α-olean-12-en-3-yl (9Z)-hexadec-9-enoate, isolated from Spondias mombin leaf, has antidiabetic activity and is used in traditional diabetes treatment (Fred-jaiyesimi, Kio, & Richard, 2009).

  • Catalysis in Biological Systems : Enoate reductase from Clostridium tyrobutyricum, a dodecamer with tetrahedral symmetry, can catalyze the reduction of acetylpyridine adenine dinucleotide by NADH (Kuno, Bacher, & Simon, 1985).

  • Chiral Separations in Capillary Electrophoresis : Dodecyl α-D-glucopyranoside monophosphate and monosulfate anionic surfactants are used for the separation of enantiomers in this technique (Tickle et al., 1994).

Safety And Hazards

The safety data sheet for a similar compound, Dodecyl Alcohol, indicates that it can be harmful if swallowed and causes skin irritation . It’s important to handle all chemicals with appropriate safety measures. For Dodecyl Hexadec-9-enoate, specific safety data should be referenced from its Material Safety Data Sheet (MSDS).

properties

IUPAC Name

dodecyl hexadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H54O2/c1-3-5-7-9-11-13-15-16-17-18-20-22-24-26-28(29)30-27-25-23-21-19-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXFYPWJGOODOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H54O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399646
Record name Dodecyl Hexadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl Hexadec-9-enoate

CAS RN

108321-49-9
Record name Dodecyl Hexadec-9-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palmitoleic acid lauryl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Hefetz, T Taghizadehr, W Francke - Zeitschrift für Naturforschung C, 1996 - degruyter.com
Chemical analyses are presented of prominent exocrine glands of queen Bombus terrestris including mandibular, labial and hypopharyngeal glands in the head, Dufour’s gland and …
Number of citations: 60 www.degruyter.com
P Doležal, P Kyjaková, I Valterová, Š Urban - Journal of Chromatography A, 2017 - Elsevier
Instrumental human scent analysis is undoubtedly desirable for many forensic as well medical applications. Most of the previous human scent studies were focused on volatile organic …
Number of citations: 25 www.sciencedirect.com
O Hovorka, I Valterová, P Rasmont… - Chemistry & …, 2006 - Wiley Online Library
The cephalic labial gland secretion of Bombus semenoviellus males was analyzed, and its chemical composition is reported for the first time. The secretion functions as sex or marking …
Number of citations: 15 onlinelibrary.wiley.com

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